3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride
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Overview
Description
3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of an aminoethyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2,2-dimethyl-1,3-propanediol, with an amine under acidic conditions.
Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group. This can be accomplished by reacting the pyrrolidinone intermediate with ethylenediamine in the presence of a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.
Scientific Research Applications
3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)pyrrolidin-2-one hydrochloride: Lacks the dimethyl groups on the pyrrolidinone ring.
5,5-Dimethylpyrrolidin-2-one: Lacks the aminoethyl group.
2-Aminoethyl methacrylate hydrochloride: Contains a methacrylate group instead of the pyrrolidinone ring.
Uniqueness
3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride is unique due to the presence of both the aminoethyl group and the dimethyl-substituted pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-5,5-dimethylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2)5-6(3-4-9)7(11)10-8;/h6H,3-5,9H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMMQPNUBQKSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)N1)CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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